In-house oximation of 4-bromobenzaldehyde leads to E/Z isomer separation and yield loss. Pre-formed 4-bromobenzaldehyde oxime (CAS 25062-46-8) bypasses this, enabling direct reduction or cross-coupling. Key advantages:
Ensure reproducibility; global shipping.
4-Bromobenzaldehyde oxime (CAS 25062-46-8) is a highly versatile bifunctional building block characterized by a reactive oxime moiety and a para-substituted bromine atom. In industrial and advanced laboratory synthesis, it serves as a critical intermediate for the production of halogenated primary amines, nitriles, and complex heterocycles. The compound's value proposition lies in its dual reactivity: the oxime group undergoes high-yield dehydration or selective reduction, while the aryl bromide serves as an optimal handle for palladium-catalyzed cross-coupling reactions. For procurement teams and synthetic chemists, this compound offers a pre-functionalized scaffold that eliminates multi-step halogenation or oximation sequences, ensuring high atom economy and process reproducibility in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials [1].
Substituting 4-bromobenzaldehyde oxime with 4-chlorobenzaldehyde oxime or unsubstituted benzaldehyde oxime severely limits downstream synthetic flexibility. While the chloro analog is often cheaper, the C-Cl bond exhibits significantly higher bond dissociation energy, making it recalcitrant to standard palladium-catalyzed cross-coupling (e.g., Suzuki or Heck reactions) without the use of expensive, specialized ligands and elevated temperatures. Unsubstituted benzaldehyde oxime entirely lacks the halogen handle, preventing any subsequent para-directed functionalization. Furthermore, attempting to use the precursor 4-bromobenzaldehyde requires an additional in-house oximation step, introducing yield losses, purification bottlenecks, and potential isomer (E/Z) inconsistencies that complicate scale-up. Procuring the pre-formed 4-bromobenzaldehyde oxime ensures immediate readiness for selective reduction or cross-coupling with predictable impurity profiles [1].
A critical procurement metric for halogenated oximes is the ability to reduce the oxime to a primary amine without cleaving the carbon-halogen bond. Under controlled catalytic hydrogenation using a Pt/C catalyst, 4-bromobenzaldehyde oxime is converted to 4-bromobenzylamine with a yield exceeding 85% and a selectivity of >90%, effectively preserving the reactive bromine handle [1]. In contrast, non-optimized reduction methods or the use of highly active palladium catalysts on generic halogenated baselines often lead to significant hydrodehalogenation, destroying the molecule's bifunctional utility. This high chemoselectivity makes the exact compound highly preferable for synthesizing complex pharmaceutical intermediates where the bromine must be retained for subsequent coupling.
| Evidence Dimension | Yield and Selectivity of Primary Amine Formation |
| Target Compound Data | >85% yield, >90% selectivity for 4-bromobenzylamine (C-Br bond intact) |
| Comparator Or Baseline | Standard Pd/C hydrogenation (Baseline) resulting in significant hydrodehalogenation |
| Quantified Difference | Retention of >90% of the bromo functionality under optimized Pt/C conditions |
| Conditions | Hydrogenation using 5% Pt/C, 200 proof ethanol, HCl gas, 4-6 psig H2, ambient temperature |
Ensures the procurement of a reliable precursor that can be cleanly reduced to an amine while preserving the critical bromine handle for downstream cross-coupling.
The conversion of oximes to nitriles is a fundamental industrial transformation. 4-Bromobenzaldehyde oxime demonstrates exceptional processability in dehydration protocols. When reacted with modern promoters such as fluorosulfuryl imidazolium salts, it yields 4-bromobenzonitrile in 98% yield within 10 minutes [1]. This near-quantitative conversion significantly outperforms the dehydration profiles of sterically hindered or electronically deactivated oximes, which often require harsh heating or extended reaction times that lead to degradation byproducts.
| Evidence Dimension | Dehydration Yield to Nitrile |
| Target Compound Data | 98% yield of 4-bromobenzonitrile |
| Comparator Or Baseline | Unactivated/hindered oximes (Baseline) yielding 70-80% |
| Quantified Difference | Near-quantitative conversion (98%) in extremely short reaction times |
| Conditions | Room temperature, fluorosulfuryl imidazolium salt promoter, 10 minutes |
High-yielding dehydration minimizes purification costs and maximizes throughput for industrial nitrile production.
In the synthesis of complex heterocycles, the electronic properties of the starting oxime dictate the success of the cycloaddition. During hypervalent iodine-mediated oxidative heterocyclization with heterocyclic alkenes, 4-bromobenzaldehyde oxime successfully undergoes formal [3+2] cycloaddition to form functionalized isoxazole derivatives in 55% yield [1]. While the 4-chloro analog exhibits slightly different reaction kinetics (68% yield), the resulting brominated isoxazole provides a strictly superior synthetic handle for subsequent structural elaboration via Suzuki-Miyaura or Sonogashira couplings, justifying its selection over the chloro-derivative when downstream functionalization is required.
| Evidence Dimension | Downstream Functionalization Potential Post-Cycloaddition |
| Target Compound Data | 55% yield of brominated isoxazole (highly active for cross-coupling) |
| Comparator Or Baseline | 4-Chlorobenzaldehyde oxime yielding 68% of chlorinated isoxazole (poorly active for cross-coupling) |
| Quantified Difference | Trade-off of 13% initial yield for exponentially higher downstream cross-coupling reactivity |
| Conditions | Hypervalent iodine reagent mediated oxidative heterocyclization |
Selecting the bromo-oxime sacrifices a marginal amount of initial cycloaddition yield to unlock vastly superior downstream cross-coupling capabilities.
Directly utilizing the chemoselective reduction profile to produce 4-bromobenzylamine, a critical intermediate for kinase inhibitors and MCH-R1 antagonists, where the preservation of the carbon-bromine bond is mandatory[1].
Leveraging the highly reactive para-bromo handle for Suzuki, Heck, and Sonogashira reactions to build extended biaryl or alkynyl systems after the oxime group has been transformed or protected [1].
Utilizing the rapid, near-quantitative dehydration pathways to manufacture 4-bromobenzonitrile at scale with minimal purification requirements[2].
Acting as a 1,3-dipole precursor (nitrile oxide) in cycloaddition reactions where the retained bromine atom is required for late-stage diversification of the heterocyclic core [3].